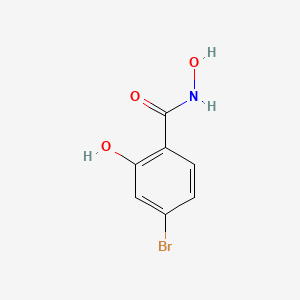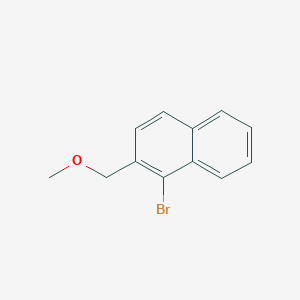![molecular formula C9H8N2O B1281340 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone CAS No. 67058-75-7](/img/structure/B1281340.png)
1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in the field of organic chemistry. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized from cyclization of a hydrazide in acetic anhydride at reflux condition . These methods could potentially be adapted for the synthesis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel cathinone derivative was elucidated using these techniques . Additionally, theoretical studies such as density functional theory (DFT) have been used to predict spectral and geometrical data, which showed high correlation with experimental data . These analytical methods would be essential for the molecular structure analysis of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone".
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives can be inferred from the studies on similar compounds. For instance, the synthesis of various substituted ethanones with antibacterial activity involved cyclization reactions . The reactivity of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" could be explored in the context of its potential to form co-crystals or to participate in polymerization reactions, as seen with other pyrrole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition properties, electrochemical behavior, and thermal stability, have been studied. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces . Conducting polymers based on pyrrole derivatives exhibited good thermal stability and electrical conductivity, which was influenced by the substituents on the benzene ring . These properties are relevant for understanding the behavior of "1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone" in various environments and applications.
Scientific Research Applications
Analytical Techniques and Compound Identification
- In forensic toxicology, compounds similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been identified and characterized using advanced analytical techniques like gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography (Bijlsma et al., 2015).
Synthesis and Structural Analysis
- Compounds with a similar structure to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been synthesized and structurally characterized using NMR, IR spectroscopic, and elemental analysis, contributing to the field of organic chemistry and materials science (Sun et al., 2007).
Biological Activities
- Certain derivatives similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have been screened for antibacterial and plant growth regulatory activities, indicating potential applications in agriculture and pharmaceuticals (Liu et al., 2007).
Antimicrobial Activity
- Synthesized compounds structurally related to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Salimon et al., 2011).
Antiviral Activity
- Related derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, underscoring their potential in antiviral drug development (Attaby et al., 2006).
Photophysical Properties
- Studies on the photophysical properties of compounds with similar structures have been conducted, indicating potential applications in material science and optics (Hussein et al., 2019).
Hydrogen Bonding Analysis
- Research on hydrogen bonding patterns in compounds like 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone offers insights into molecular interactions and crystal structures, which is crucial in crystallography and materials science (Balderson et al., 2007).
Metal Complex Formation
- These compounds have been used to form metal complexes, studying their catalytic behavior towards ethylene reactivity, which is significant in catalysis and industrial chemistry (Qiu et al., 2011).
Quantum Mechanical Modeling
- Quantum mechanical modeling of fluoromethylated derivatives of pyrrole, similar to 1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone, has been done to study their reactivities, structures, and vibrational properties, important in theoretical chemistry and molecular physics (Cataldo et al., 2014).
Corrosion Inhibition Studies
- Some pyrrole derivatives have been synthesized and evaluated for their corrosion inhibition efficiency on steel surfaces, indicating potential industrial applications in corrosion protection (Louroubi et al., 2019).
Future Directions
properties
IUPAC Name |
1-pyrrolo[2,3-c]pyridin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAMIDRHICAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

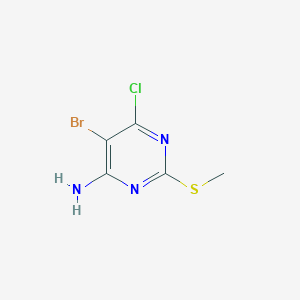

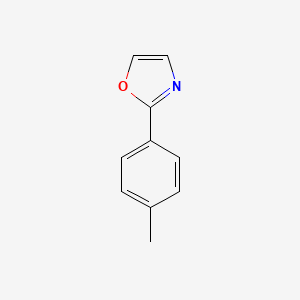


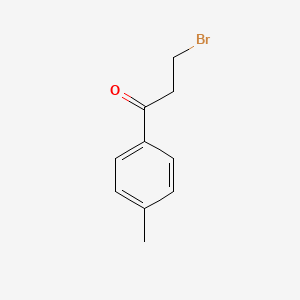

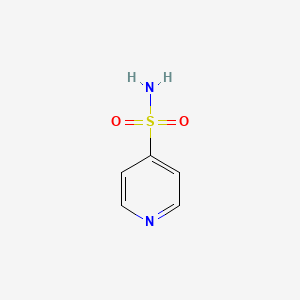

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
